molecular formula C12H15IO2S B8409408 1-(Cyclopentylsulfonyl)-3-iodo-5-methylbenzene

1-(Cyclopentylsulfonyl)-3-iodo-5-methylbenzene

Cat. No.: B8409408
M. Wt: 350.22 g/mol
InChI Key: LVGZUSYQDLJUBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclopentylsulfonyl)-3-iodo-5-methylbenzene is a useful research compound. Its molecular formula is C12H15IO2S and its molecular weight is 350.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H15IO2S

Molecular Weight

350.22 g/mol

IUPAC Name

1-cyclopentylsulfonyl-3-iodo-5-methylbenzene

InChI

InChI=1S/C12H15IO2S/c1-9-6-10(13)8-12(7-9)16(14,15)11-4-2-3-5-11/h6-8,11H,2-5H2,1H3

InChI Key

LVGZUSYQDLJUBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)I)S(=O)(=O)C2CCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-(cyclopentylthio)-3-iodo-5-methylbenzene (440 mg) in DCM (20 ml) at 20° under nitrogen was treated with 3-chloroperoxybenzoic acid (1.046 g, 57-86% pure) and the mixture stirred at 20° for 2 h. 0.5M Aqueous sodium metabisulphite solution was added and the mixture was vigorously stirred at 20° for 18 h. The layers were separated and the organic phase washed with 0.5M aqueous sodium metabisulphite solution. The organic phase was dried (Na2SO4) and the solvent evaporated in vacuo. The residue was purified using a SPE bond elut cartridge (2×10 g, silica). Elution with DCM (5 vols) gave the title compound (425 mg). LCMS RT=3.36 min.
Quantity
440 mg
Type
reactant
Reaction Step One
Quantity
1.046 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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